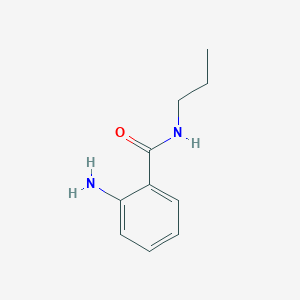

2-amino-N-propylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIFLMUVUBNJEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364711 |

Source

|

| Record name | 2-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56814-10-9 |

Source

|

| Record name | 2-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-propylbenzamide from Isatoic Anhydride

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-propylbenzamide, a valuable intermediate in pharmaceutical and chemical research, utilizing isatoic anhydride and propylamine as primary reactants. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses strategies for process optimization and characterization of the final product. Furthermore, it emphasizes critical safety protocols for handling the involved reagents. This guide is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, enabling a reproducible and efficient synthesis of the target compound.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a range of biological activities. Their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals like the herbicide bentazone, underscores the importance of efficient and reliable synthetic routes.[1]

The selection of isatoic anhydride as the starting material for this synthesis is predicated on several key advantages. It is a commercially available, stable, and relatively inexpensive reagent that serves as a convenient precursor to the o-aminobenzoyl moiety. The reaction of isatoic anhydride with a primary amine, such as propylamine, provides a direct and atom-economical pathway to the desired N-alkylated 2-aminobenzamide. This approach circumvents the need for protecting group strategies or the use of more hazardous reagents that might be required in alternative synthetic pathways.

The overall transformation involves the nucleophilic attack of propylamine on one of the carbonyl carbons of the isatoic anhydride ring. This leads to a ring-opening event, followed by the expulsion of carbon dioxide, to yield the final amide product. This one-pot reaction is generally high-yielding and procedurally straightforward, making it an attractive method for both laboratory-scale and potential industrial-scale production.

Reaction Mechanism and Rationale

The synthesis of this compound from isatoic anhydride and propylamine proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on one of the carbonyl groups of the isatoic anhydride. This process is favored due to the electrophilic nature of the anhydride's carbonyl carbons.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of isatoic anhydride. This results in the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl oxygen and the adjacent nitrogen atom in the anhydride ring breaks, leading to the opening of the heterocyclic ring.

-

Decarboxylation: The resulting intermediate is a carbamic acid derivative which is unstable and readily undergoes decarboxylation (loss of CO2) to form the final product, this compound.

This reaction is typically carried out in a suitable solvent, such as 1,4-dioxane, at an elevated temperature to ensure a reasonable reaction rate.[2] The choice of solvent is crucial; it must be inert to the reactants and capable of dissolving the starting materials to a sufficient extent.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from isatoic anhydride.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| Isatoic Anhydride | 118-48-9 | 163.13 | 1.0 eq | ≥98% |

| Propylamine | 107-10-8 | 59.11 | 1.1 eq | ≥99% |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | Anhydrous |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Synthetic Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 equivalent).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to create a suspension.

-

Reagent Addition: Under an inert atmosphere, add propylamine (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for approximately 1.5 hours.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the synthesis of this compound.

-

Solvent: While 1,4-dioxane is a common choice, other polar aprotic solvents can be explored.[2] The choice of solvent can influence reaction time and yield.

-

Temperature: The reaction temperature can be varied to find the optimal balance between reaction rate and the formation of potential byproducts.

-

Stoichiometry: A slight excess of propylamine is typically used to ensure complete consumption of the isatoic anhydride. The optimal molar ratio can be determined empirically.

Troubleshooting Common Issues:

-

Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction has gone to completion using TLC. The purity of the starting materials is also crucial.

-

Impure Product: The formation of byproducts can lead to an impure product. Purification by column chromatography is often necessary to obtain a high-purity compound. Recrystallization may also be a viable purification method.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to provide further structural information through fragmentation patterns. The expected molecular weight for C10H14N2O is approximately 178.23 g/mol .[3]

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[4]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Isatoic Anhydride: Isatoic anhydride is irritating to the eyes, respiratory system, and skin.[5] It should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]

-

Propylamine: Propylamine is a flammable liquid and is harmful if swallowed or inhaled.[7] It should also be handled in a fume hood, and appropriate PPE should be worn.

-

1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[5]

Conclusion

The synthesis of this compound from isatoic anhydride and propylamine is a robust and efficient method for producing this valuable chemical intermediate. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, mechanistic insights, and safety considerations. By following the procedures outlined herein, researchers and drug development professionals can confidently and safely synthesize this compound for their research and development needs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

- Stavber, G., & Stavber, S. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one.

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Retrieved from [Link]

- Dadiboyena, S. (2018). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 3(11), 16041-16049.

- Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.

- Google Patents. (n.d.). US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate.

- Kamal, A., & Ali, M. M. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748.

-

Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]

-

Quora. (2021). Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base? Is there any major or minor product?. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]

-

SafetyQuip. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved from [Link]

- Stauber, E. J., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 75(13), 3215-3219.

Sources

- 1. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

- 2. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C10H14N2O | CID 1653335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-propylbenzamide, a substituted benzamide derivative, presents a chemical scaffold of significant interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of formulation and analytical methodologies. This technical guide provides a detailed overview of the key physicochemical characteristics of this compound, including its structural features, solubility, ionization constant (pKa), and lipophilicity (logP/logD). While experimental data for this specific molecule is not extensively available in public literature, this guide furnishes detailed, field-proven experimental protocols for the determination of these critical parameters. By equipping researchers with both the theoretical framework and practical methodologies, this document aims to facilitate further investigation and application of this compound in scientific research.

Chemical Identity and Structural Properties

This compound is an organic molecule characterized by a benzamide core substituted with an amino group at the ortho-position of the phenyl ring and a propyl group on the amide nitrogen.

Table 1: Core Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 56814-10-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Canonical SMILES | CCCNC(=O)C1=CC=CC=C1N | [1][2] |

| InChI Key | XFIFLMUVUBNJEY-UHFFFAOYSA-N | [1][2] |

These fundamental properties are crucial for a variety of applications, from ensuring correct compound identification to the stoichiometric calculations required in experimental work.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and, consequently, its bioavailability. The presence of both a lipophilic benzene ring and propyl group, alongside hydrogen-bonding capable amino and amide moieties, suggests that the solubility of this compound will be highly dependent on the solvent system.

Table 2: Predicted and Experimental Solubility of this compound

| Solvent System | Predicted Qualitative Solubility | Experimental Quantitative Solubility |

| Aqueous (e.g., Water, PBS pH 7.4) | Sparingly Soluble | Data not available |

| Polar Protic (e.g., Ethanol, Methanol) | Soluble | Data not available |

| Polar Aprotic (e.g., DMSO, DMF) | Highly Soluble | Data not available |

| Non-polar (e.g., Hexane, Toluene) | Poorly Soluble | Data not available |

Predictions are based on the general behavior of structurally similar benzamide derivatives.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol provides a robust framework for obtaining reliable solubility data.

Rationale: This method ensures that the solution is fully saturated with the compound, and by measuring the concentration in the supernatant after reaching equilibrium, the maximum dissolved amount at a given temperature is determined.

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to permit the settling of excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[1]

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

-

Quantification:

-

Analyze the diluted samples using the validated HPLC method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Table 4: Predicted and Experimental Lipophilicity of this compound

| Parameter | Value | Method |

| logP | 1.5 | Computed (XLogP3) [2] |

| logP | Data not available | Experimental |

| logD (at pH 7.4) | Data not available | Experimental |

Experimental Protocol: logP/logD Determination by the Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water. [6][7] Rationale: By quantifying the concentration of the analyte in both phases after they have reached equilibrium, a direct measure of its partitioning behavior is obtained.

-

Phase Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. [6]2. Partitioning:

-

Dissolve a known amount of this compound in one of the phases.

-

Add a known volume of the second phase to a suitable vessel (e.g., a separatory funnel or centrifuge tube).

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

-

Quantification:

-

Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique, such as HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log₁₀(P).

-

For logD determination, the aqueous phase should be a buffer of the desired pH (e.g., PBS at pH 7.4).

-

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons, the propyl group protons, and the protons of the amino and amide groups.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, the carbonyl group, and the propyl group.

-

FTIR: Characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (178.23 m/z).

Stability and Polymorphism

The chemical stability and potential for polymorphism of this compound are critical considerations for its storage, handling, and formulation. Currently, there is no published data on these aspects. Stability studies under various conditions (e.g., different pH values, temperatures, and light exposure) and screening for polymorphic forms are highly recommended for any drug development program involving this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. While a significant amount of experimental data remains to be generated for this promising molecule, the methodologies outlined herein provide a clear path forward for researchers. A thorough characterization of its solubility, pKa, and logD is an indispensable step in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved January 10, 2026, from [Link]

- Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-29.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 10, 2026, from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H14N2O | CID 1653335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-amino-N-propylbenzamide (CAS 56814-10-9)

Publication Date: 2026-01-10

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 56814-10-9), a small molecule belonging to the versatile 2-aminobenzamide class. This document is structured to serve researchers, chemists, and drug development professionals by detailing the compound's physicochemical properties, a robust and validated synthesis protocol, and a thorough analytical characterization profile. Furthermore, drawing upon the well-established biological activities of the broader aminobenzamide family, this guide extrapolates a predicted pharmacological profile for this compound, highlighting its potential as a scaffold in medicinal chemistry and a candidate for further investigation. Key safety and handling protocols are also outlined to ensure its responsible use in a research setting.

Core Compound Identification and Properties

This compound is an organic compound featuring a primary aromatic amine and a propyl-substituted amide group ortho to each other on a benzene ring. This unique arrangement makes it a valuable intermediate and a potential pharmacophore.

1.1. Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.[1][2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 56814-10-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| IUPAC Name | This compound | [1][3] |

| Physical State | Liquid (at room temp.) / Crystalline Solid | [1][5] |

| Melting Point | 90 - 100 °C | [1][5] |

| XLogP3 (Computed) | 1.5 | [3][4] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

1.2. Safety and Handling

As a laboratory chemical, this compound requires careful handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or aerosols. In case of contact, immediately flush the affected area with copious amounts of water. If medical advice is needed, have the product container or label at hand.[1]

Synthesis and Purification Protocol

The most direct and widely cited method for synthesizing this compound is the reaction between isatoic anhydride and n-propylamine.[1][3] This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks a carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final amide product.

2.1. Synthesis Workflow Diagram

2.2. Step-by-Step Experimental Protocol

This protocol is synthesized from established procedures for aminobenzamide synthesis.[1][3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1 equivalent, e.g., 10.0 g).

-

Solvent Addition: Add a suitable solvent such as 1,4-dioxane or isopropyl alcohol (e.g., 100 mL).[1][3] Stir the suspension.

-

Amine Addition: Slowly add n-propylamine (1.1 equivalents) to the suspension portionwise or via a dropping funnel. Causality: The reaction is exothermic; slow addition is crucial to control the reaction temperature and prevent side reactions.

-

Reaction: Heat the mixture to 60-70°C and maintain for approximately 1.5 hours, or until TLC analysis (e.g., using a 1:1 ethyl acetate:hexane mobile phase) indicates the consumption of the starting material.[3]

-

Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the final product as a crystalline solid or liquid, depending on purity.

-

Validation: The identity and purity of the synthesized this compound must be confirmed via the analytical methods described in the following section.

Analytical Characterization Profile

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Four protons in the aromatic region (approx. δ 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine (approx. δ 4.0-5.0 ppm), which may exchange with D₂O.

-

Amide Proton (-NH-): A triplet or broad signal for the amide proton (approx. δ 7.5-8.5 ppm), coupled to the adjacent methylene group.

-

Propyl Group Protons:

-

-CH₂- (adjacent to NH): A quartet or multiplet (approx. δ 3.2-3.4 ppm).

-

-CH₂- (middle): A sextet or multiplet (approx. δ 1.5-1.7 ppm).

-

-CH₃: A triplet (approx. δ 0.9-1.0 ppm).

-

-

-

¹³C NMR: The carbon spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the structure, including characteristic peaks for the amide carbonyl (approx. δ 168-170 ppm) and the six aromatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

-

N-H Stretching: Two distinct sharp peaks for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region, and a broader peak for the secondary amide N-H stretch in the same region.

-

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group, typically appearing around 1640-1680 cm⁻¹.[8]

-

C-N Stretching: Found in the 1200-1400 cm⁻¹ region.

-

Aromatic C-H and C=C: Bending and stretching vibrations characteristic of the benzene ring will also be present.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the propyl group and cleavage at the amide bond, yielding characteristic fragment ions.

Predicted Biological Significance and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, the 2-aminobenzamide scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2]

4.1. Predicted Mechanism of Action: HDAC Inhibition

A prominent and well-documented target for the 2-aminobenzamide class is the family of histone deacetylase (HDAC) enzymes.[2] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, tumor suppressor genes are silenced through this mechanism.

2-aminobenzamides often act as zinc-chelating inhibitors of Class I and II HDACs. The primary amine and amide carbonyl of the scaffold can coordinate with the zinc ion in the enzyme's active site, blocking its catalytic activity. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

4.2. Potential Research Applications

Based on the activities of its structural analogs, this compound is a compelling candidate for screening in several therapeutic areas:

-

Oncology: As a potential HDAC inhibitor, it warrants investigation for anticancer properties.[2]

-

Antimicrobial Research: Various 2-aminobenzamide derivatives have demonstrated activity against bacterial and fungal pathogens.[2][9]

-

Neuroscience: The scaffold is present in compounds with anticonvulsant and other CNS activities.

-

Inflammation and Metabolic Disease: Related amino-aryl-benzamide compounds have been patented for the treatment of conditions like non-alcoholic fatty liver disease (NAFLD), suggesting a role in metabolic and inflammatory pathways.[10]

The N-propyl group, compared to other substituents, will modulate the compound's lipophilicity and steric profile, which could fine-tune its potency, selectivity, and pharmacokinetic properties for any of these potential targets.

Conclusion

This compound (CAS 56814-10-9) is a readily synthesizable compound with a clear analytical profile. While its specific biological functions are yet to be extensively reported, its structural relationship to a class of molecules with profound pharmacological importance, particularly as HDAC inhibitors, marks it as a compound of significant interest. This guide provides the foundational knowledge—from synthesis to predicted activity—to empower researchers to explore its potential in drug discovery and chemical biology. The validation of its predicted activities through empirical testing represents a promising avenue for future research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved January 10, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved January 10, 2026, from [Link].

-

PubChem. (n.d.). This compound | C10H14N2O | CID 1653335. National Institutes of Health. Retrieved January 10, 2026, from [Link].

-

PrepChem.com. (n.d.). Synthesis of N-propylbenzamide. Retrieved January 10, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved January 10, 2026, from [Link]

- Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.

-

Al-Hourani, B. J., Al-Bawab, A. Q., & Mubarak, M. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(11), 17743–17757. [Link]

-

LibreTexts Chemistry. (n.d.). IR Spectroscopy. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25354, N-Propylbenzamide. Retrieved January 10, 2026, from [Link].

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C10H14N2O | CID 1653335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. mdpi.com [mdpi.com]

- 10. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2-amino-N-propylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-amino-N-propylbenzamide (CAS No: 56814-10-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of this compound, supported by predictive spectroscopic analysis in the absence of extensive experimental data. A detailed, field-proven protocol for its synthesis from isatoic anhydride is presented, alongside a discussion of its potential reactivity and therapeutic applications based on the well-established pharmacology of the 2-aminobenzamide scaffold. This guide aims to serve as a foundational resource, integrating theoretical insights with practical methodologies to facilitate further research and application of this compound.

Introduction

The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anticonvulsant properties.[2] The compound this compound, a specific derivative within this class, presents a unique combination of a nucleophilic aromatic amine, a secondary amide, and a flexible N-propyl chain. Understanding the interplay of these functional groups at a molecular level is paramount to elucidating its chemical behavior and predicting its potential as a therapeutic agent or a synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₁₄N₂O and a molecular weight of approximately 178.23 g/mol .[3] The molecule consists of a central benzene ring substituted with an amino group and an N-propylamido group at the ortho positions. This arrangement facilitates intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen of the amide, which can influence the compound's conformation and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[3] |

| Molecular Weight | 178.23 g/mol | PubChem[3] |

| CAS Number | 56814-10-9 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| XLogP3 (Predicted) | 1.5 | PubChem[3] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Structural Elucidation via Predictive Spectroscopy

In the absence of published experimental spectra, we have employed validated computational tools to predict the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions offer valuable insights into the electronic environment of the nuclei and the vibrational modes of the functional groups, which are fundamental to confirming the molecule's structure.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the N-propyl chain, and the protons of the amino and amide groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.6 | m | 4H |

| Amine-NH₂ | ~5.5 | br s | 2H |

| Amide-NH | ~8.2 | t | 1H |

| N-CH₂ (propyl) | ~3.3 | q | 2H |

| -CH₂- (propyl, middle) | ~1.6 | sextet | 2H |

| -CH₃ (propyl) | ~0.9 | t | 3H |

Disclaimer: These are predicted values and may differ from experimental results.

The aromatic protons are anticipated to appear in the downfield region due to the deshielding effect of the benzene ring. The electron-donating amino group and the electron-withdrawing amide group will influence their precise chemical shifts and coupling patterns. The N-propyl group protons are expected in the upfield region, with the methylene group adjacent to the amide nitrogen being the most deshielded.

Predicted ¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~169 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-CONH | ~118 |

| Aromatic C-H | 115 - 132 |

| N-CH₂ (propyl) | ~42 |

| -CH₂- (propyl, middle) | ~23 |

| -CH₃ (propyl) | ~11 |

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbon of the amide is characteristically found at the lowest field. The aromatic carbons resonate in the typical range, with their shifts influenced by the substituents. The aliphatic carbons of the N-propyl chain will appear at the highest field.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H (Amine) | 3400 - 3200 | Two bands, stretching |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2960 - 2850 | Stretching |

| C=O (Amide I) | ~1640 | Stretching |

| N-H (Amide II) | ~1550 | Bending |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

Disclaimer: These are predicted values and may differ from experimental results.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound is the reaction of isatoic anhydride with n-propylamine.[4] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired product.

Experimental Protocol: Synthesis from Isatoic Anhydride

Materials:

-

Isatoic anhydride (1.0 eq)

-

n-Propylamine (1.2 eq)

-

Dimethylformamide (DMF) or 1,4-dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a suitable solvent such as DMF or 1,4-dioxane.

-

To this solution, add n-propylamine dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to 60-70 °C and stir for 1.5-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amine, the secondary amide, and the benzene ring.

-

Aromatic Amine: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is also susceptible to oxidation. The ortho-relationship to the amide group makes it a key precursor for the synthesis of heterocyclic compounds, such as quinazolinones, through cyclization reactions with appropriate reagents.[5]

-

Amide: The amide functionality is generally stable but can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzoic acid and n-propylamine. The N-H proton is weakly acidic.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing group, while the amide group is a deactivating, meta-directing group. The overall substitution pattern will be a result of the combined electronic effects of these two substituents.

The 2-aminobenzamide scaffold is a well-known pharmacophore, and derivatives have shown a wide range of biological activities.[1] While this compound itself has not been extensively studied, its structural similarity to other active compounds suggests it may possess:

-

Anticancer Activity: Many 2-aminobenzamide derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression.[6]

-

Antimicrobial Activity: The 2-aminobenzamide core is present in several compounds with antibacterial and antifungal properties.[1]

-

Antithrombotic Activity: Some N-substituted 2-aminobenzamides have been investigated as potential antithrombotic agents.[2]

Further biological evaluation of this compound is warranted to explore these potential therapeutic applications.

Caption: Reactivity and potential applications of this compound.

Conclusion

This compound is a molecule with significant potential in both synthetic and medicinal chemistry. While experimental characterization data is sparse, this technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a reliable synthetic route. The predictive spectroscopic analyses presented herein offer a solid foundation for its structural identification. The discussion of its reactivity and potential applications, based on the well-established chemistry of the 2-aminobenzamide scaffold, highlights promising avenues for future research. This guide serves as a valuable resource for scientists and researchers, enabling further exploration and utilization of this compound in drug discovery and development.

References

- Kandakatla, N., Ramakrishnan, G., Vadivelan, S., & Sarma, J. (2012). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of PharmTech Research, 4(3), 1110-1121.

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

-

Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32-36. Available at: [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

- Anonymous. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-8.

- Murelli, C., et al. (2004). Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. Bioorganic & Medicinal Chemistry, 12(4), 663-74.

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 22(10), 1641. Available at: [Link]

- Zare, A., et al. (2015). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. International Journal of Molecular Sciences, 16(12), 29437-29450.

-

Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32-36. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. Retrieved from [Link]

-

Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Available at: [Link]

-

ResearchGate. (n.d.). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Retrieved from [Link]

-

YouTube. (2024). Predication of NMR in chemdraw. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-propylbenzamide

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 2-amino-N-propylbenzamide, a compound of interest due to its structural similarities to a class of pharmacologically active molecules. Lacking direct extensive characterization in publicly available literature, this document synthesizes information from structure-activity relationship (SAR) studies of analogous benzamide derivatives to propose a scientifically grounded hypothesis centered on the modulation of dopaminergic and serotonergic pathways. We will delve into the molecular targets, potential signaling cascades, and detailed experimental protocols for the validation of this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of novel benzamide compounds.

Introduction: The Benzamide Scaffold and Rationale for Investigation

The benzamide chemical moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] These compounds have demonstrated significant clinical utility as antipsychotics, antidepressants, and antiemetics, primarily through their interaction with G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1][3][4]

This compound, while not extensively studied, presents a compelling case for investigation based on its structural features. The presence of a primary amino group at the 2-position of the benzene ring, combined with an N-propyl substituent on the amide nitrogen, suggests a potential for interaction with the binding pockets of monoamine receptors. This guide will, therefore, focus on the hypothesis that this compound acts as a modulator of dopamine and/or serotonin receptors, a premise supported by extensive research on structurally related compounds.[5][6][7][8]

Hypothesized Mechanism of Action: A Dual-Target Hypothesis

Based on the known pharmacology of substituted benzamides, we propose a dual-target mechanism of action for this compound, focusing on its potential interaction with dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT receptors.

Interaction with Dopamine D2-like Receptors

Substituted benzamides are well-established as ligands for dopamine D2-like receptors.[3][4] The nature of the substituents on the benzamide core and the aliphatic amine side chain are critical determinants of affinity and functional activity (agonist, antagonist, or partial agonist).[5][7] We hypothesize that this compound may act as a partial agonist or antagonist at D2/D3 receptors.

The proposed interaction is predicated on the ability of the benzamide oxygen and the aromatic ring to form key hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. The N-propyl group could potentially occupy a hydrophobic pocket, influencing binding affinity and selectivity.

Activation of D2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: Putative signaling pathway of this compound at the Dopamine D2 Receptor.

Interaction with Serotonin Receptors

The benzamide scaffold is also prevalent in ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT4 receptors.[6][8][10][11] Structure-activity relationship studies have demonstrated that modifications to the benzamide ring and the amine substituent can confer high affinity and selectivity for these receptors.[6][10] It is plausible that this compound could exhibit affinity for one or more of these subtypes, potentially acting as an agonist or antagonist.

For instance, interaction with the 5-HT2A receptor, a Gq-coupled receptor, would lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[12][13]

Caption: Putative signaling pathway of this compound at the Serotonin 5-HT2A Receptor.

Experimental Protocols for Mechanism of Action Validation

To empirically test the hypothesized mechanism of action of this compound, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's activity.

Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of dopamine and serotonin receptors.

Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human dopamine (D1, D2, D3, D4) or serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4) receptors of interest.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors) and increasing concentrations of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays

Following the determination of binding affinity, functional assays are crucial to characterize the nature of the interaction (agonist, antagonist, or partial agonist).

Protocol: Dopamine D2 Receptor cAMP Inhibition Assay [9][14]

-

Cell Culture and Plating:

-

Use CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of this compound for a short duration.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

For antagonist activity determination, co-incubate with a known D2 agonist (e.g., quinpirole).

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC50.

-

For antagonist activity, determine the IC50 by measuring the inhibition of the agonist-induced response.

-

Protocol: Serotonin 5-HT2A Receptor Calcium Flux Assay [12][13]

-

Cell Culture and Dye Loading:

-

Use HEK293 cells stably expressing the human 5-HT2A receptor.

-

Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add varying concentrations of this compound to the wells.

-

For antagonist activity, pre-incubate the cells with this compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

Continuously monitor the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity to determine the intracellular calcium concentration.

-

For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50.

-

For antagonist activity, determine the IC50 by measuring the inhibition of the agonist-induced calcium flux.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental validation of this compound's mechanism of action.

Hypothetical Data Presentation

To illustrate the expected outcomes of the proposed experiments, the following tables present hypothetical data for this compound.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 50 |

| Dopamine D3 | 25 |

| Dopamine D4 | 150 |

| Serotonin 5-HT1A | 200 |

| Serotonin 5-HT2A | 75 |

| Serotonin 5-HT2C | 300 |

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of this compound

| Assay | Activity Type | Value (nM) |

| Dopamine D2 cAMP Inhibition | Partial Agonist | EC50 = 100 |

| Serotonin 5-HT2A Calcium Flux | Antagonist | IC50 = 150 |

Conclusion

While direct pharmacological data for this compound is scarce, its structural analogy to a well-established class of neuropharmacological agents provides a strong foundation for a hypothesized mechanism of action centered on the modulation of dopamine and serotonin receptors. The proposed dual-target activity, potentially as a D2/D3 partial agonist and a 5-HT2A antagonist, offers a compelling avenue for further investigation. The detailed experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and elucidating the precise pharmacological profile of this compound. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications.

References

- Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I.

- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.

- Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. Benchchem.

- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Benchchem.

- Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)

- Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. PubMed.

- Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed.

- A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed.

- Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.

- Substituted benzamide drugs as selective neuroleptic agents. PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Consensus on the use of substituted benzamides in psychiatric p

- Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. PubMed.

- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.

- Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.

- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.

- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. innoprot.com [innoprot.com]

biological activity of 2-amino-N-propylbenzamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-N-Propylbenzamide and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities associated with the this compound scaffold and its derivatives. The 2-aminobenzamide framework is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to interact with a wide range of biological targets through hydrogen bonding and aromatic interactions.[1] This document synthesizes preclinical data to explore the therapeutic potential of these compounds, focusing on their anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. It is intended for researchers, scientists, and professionals in the field of drug development.

The 2-Aminobenzamide Scaffold: A Foundation for Diverse Pharmacology

The versatility of the 2-aminobenzamide core structure allows for extensive chemical modification, leading to derivatives with a wide spectrum of pharmacological activities. By altering substituents on the aromatic ring or the N-alkyl chain, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. This guide will delve into the key biological activities that have been identified for this promising class of molecules.

Anticonvulsant Properties: A Primary Therapeutic Target

A significant body of research has focused on the development of 2-aminobenzamide derivatives as novel anticonvulsant agents, addressing the need for more effective and safer treatments for epilepsy.[2][3]

Structure-Activity Relationship (SAR) Insights

Studies on structurally related compounds, such as N-substituted amino acid derivatives and 2-aminoacetamide derivatives, have provided crucial insights into the features required for potent anticonvulsant activity.[4][5] For instance, research on N-benzyl-2-acetamidopropionamide derivatives revealed that incorporating small, substituted heteroatom moieties near the C(2) site can lead to highly potent compounds.[6] Specifically, oxygen-substituted derivatives demonstrated significant activity in preclinical models.[6]

Further studies have shown that bicyclic groups (like tetralinyl or indanyl) linked to an aminoacetamide chain can result in orally active anticonvulsants.[4] The stereochemistry of these molecules is also critical; for example, the anticonvulsant activity of N-benzyl-2-acetamido-3-methoxypropionamide was found to reside principally in the (R)-stereoisomer.[6]

Mechanism of Action

The anticonvulsant activity of some of these derivatives is believed to be mediated, at least in part, through interaction with neuronal voltage-dependent sodium channels.[4] This is supported by their ability to block veratridine-induced aspartate efflux from rat cortical synaptosomes, a process dependent on sodium channel activation.[4]

Preclinical Evaluation Data

The following table summarizes the anticonvulsant activity of representative benzamide derivatives in standard preclinical models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test models myoclonic and absence seizures.[3] Neurotoxicity is assessed by the rotarod test, which measures motor impairment.[3][7]

| Compound ID | Structure | MES Screen (% Protection at 100 mg/kg, i.p.) | ED₅₀ (mg/kg) in MES Test | TD₅₀ (mg/kg) in Rotarod Test | Protective Index (TD₅₀/ED₅₀) |

| (R)-18 | N-benzyl-2-acetamido-3-methoxypropionamide | Not Reported | 4.5 | >27 (mice, i.p.) | >6.0 |

| 19 | N-benzyl-2-acetamido-3-ethoxypropionamide | Not Reported | 17.3 | Not Reported | Not Reported |

| Compound 5 | Alaninamide Derivative | Not Reported | 48.0 | >300 | >6.25 |

Data synthesized from multiple sources for illustrative purposes.[6][8]

Experimental Protocols for Anticonvulsant Activity

A logical workflow is essential for the systematic evaluation of novel anticonvulsant candidates.

Caption: Inhibition of the COX pathway by NSAIDs.

Preclinical Evaluation Data

Studies on various benzanilide and benzimidazole derivatives have demonstrated their efficacy in animal models of inflammation and pain. [9][10]

| Compound Class | Model | Activity | Reference Compound |

|---|---|---|---|

| Benzanilides | Acetic Acid-Induced Writhing (Analgesia) | Some derivatives stronger than aspirin | Aspirin |

| Benzanilides | Formaldehyde-Induced Paw Edema (Anti-inflammatory) | Several derivatives more potent than aspirin | Aspirin |

| Benzimidazoles | Acetic Acid-Induced Writhing (Analgesia) | Some derivatives showed potent activity | Tiaramide HCl |

Data synthesized from multiple sources.[9][10]

Experimental Protocols for Anti-inflammatory and Analgesic Activity

Protocol 3: Carrageenan-Induced Paw Edema [11][12]1. Animals: Male Wistar or Sprague-Dawley rats. 2. Drug Administration: Test compounds are administered orally or i.p. prior to carrageenan injection. 3. Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is made into the right hind paw of the rat. 4. Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, and 3 hours) post-injection. 5. Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Protocol 4: Acetic Acid-Induced Writhing Test [13][9]1. Animals: Male albino mice. 2. Drug Administration: Test compounds are administered 30-60 minutes prior to the acetic acid injection. 3. Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution is administered. 4. Observation: Immediately after injection, the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes). 5. Endpoint: Analgesic activity is expressed as the percentage reduction in the number of writhes in the treated group compared to the control group.

Antimicrobial and Other Biological Activities

Antimicrobial and Antifungal Effects

The 2-aminobenzamide scaffold has also been explored for its antimicrobial properties. A series of 2-amino-N-phenylbenzamides were synthesized and evaluated for their in vitro activity against various mycobacterial and fungal strains. [14]* Antimycobacterial Activity: Some derivatives showed good activity against Mycobacterium tuberculosis and atypical mycobacteria. The introduction of a chloro substituent at position 5 of the benzamide ring was found to improve this activity. [14]* Antifungal Activity: Moderate activity was observed against Trichophyton mentagrophytes for some derivatives. [14]

Anticancer and Antioxidant Potential

-

Anticancer: The 2-aminobenzamide scaffold is present in compounds known to be inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer development. HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells. [1]* Antioxidant: A range of N-arylbenzamides with hydroxy and methoxy groups have been shown to possess antioxidant capacity, with some exhibiting better properties than the reference compound BHT. [15]Computational analysis suggests that the introduction of hydroxyl groups enhances these antioxidant features. [15]

Conclusion and Future Directions

Derivatives based on the this compound scaffold represent a versatile and promising class of compounds with a wide range of demonstrated and predicted biological activities. The most significant potential appears to be in the development of novel anticonvulsant agents, with several derivatives showing high potency and favorable safety profiles in preclinical models. Furthermore, their utility as anti-inflammatory, analgesic, and antimicrobial agents warrants continued investigation.

Future research should focus on optimizing the structure-activity relationships for each therapeutic target, elucidating the precise mechanisms of action, and conducting comprehensive pharmacokinetic and toxicological studies to identify lead candidates for clinical development. The inherent "drug-like" properties of the 2-aminobenzamide core make it an attractive starting point for the design of next-generation therapeutics.

References

-

Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. Available from: [Link]

-

Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447-456. Available from: [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. Available from: [Link]

-

El-Masry, A. H., et al. (2000). Analgesic and Anti-Inflammatory Effects of Some Benzanilides. Arzneimittelforschung, 50(7), 654-659. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1653335, this compound. PubChem. Available from: [Link]

-

Obidike, I. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 11(48), 30209-30225. Available from: [Link]

-

Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2217-2230. Available from: [Link]

-

Jantová, S., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1045-1056. Available from: [Link]

-

Fadda, A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(9), 13336-13353. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. PubChem. Available from: [Link]

-

Kohn, H., et al. (2010). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. ACS Medicinal Chemistry Letters, 1(4), 143-147. Available from: [Link]

-

Hidaka, T., et al. (1982). Analgesic and antiinflammatory effects of 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)propionic acid in rat and mouse. Arzneimittelforschung, 32(8), 835-840. Available from: [Link]

-

Kubo, K., et al. (1985). Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives. Journal of Medicinal Chemistry, 28(9), 1139-1145. Available from: [Link]

-

Geed, S., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 15(1), 1-8. Available from: [Link]

-

Su, K., et al. (2003). N-Substituted Amino Acid N'-benzylamides: Synthesis, Anticonvulsant, and Metabolic Activities. Journal of Medicinal Chemistry, 46(21), 4583-4592. Available from: [Link]

-

Glavaš-Obrovac, L., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(10), 1059-1070. Available from: [Link]

-

Mhimda, S., et al. (2021). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2021(4), M1291. Available from: [Link]

-

Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10077. Available from: [Link]

-

Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10077. Available from: [Link]

-

Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. Available from: [Link]

-

Kohn, H., et al. (2012). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 55(4), 1533-1544. Available from: [Link]

-

Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 18. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Analgesic and anti-inflammatory effects of some benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]